molecular formula C9H6F3NO2 B13599453 5-(3,4,5-Trifluorophenyl)oxazolidin-2-one

5-(3,4,5-Trifluorophenyl)oxazolidin-2-one

Cat. No.: B13599453
M. Wt: 217.14 g/mol
InChI Key: BKQNDJQEDVXWKA-UHFFFAOYSA-N
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Description

5-(3,4,5-Trifluorophenyl)oxazolidin-2-one is a chemical compound with the molecular formula C9H6F3NO2 and a molecular weight of 217.14 g/mol . This compound is part of the oxazolidinone class, which is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 5-(3,4,5-Trifluorophenyl)oxazolidin-2-one typically involves the reaction of 3,4,5-trifluoroaniline with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxazolidinone ring . The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but are optimized for large-scale manufacturing, ensuring high yield and purity.

Chemical Reactions Analysis

5-(3,4,5-Trifluorophenyl)oxazolidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

5-(3,4,5-Trifluorophenyl)oxazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral auxiliaries and ligands.

    Biology: This compound is studied for its potential biological activities, including antibacterial properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, especially those targeting bacterial infections.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-(3,4,5-Trifluorophenyl)oxazolidin-2-one, particularly in its antibacterial applications, involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .

Properties

Molecular Formula

C9H6F3NO2

Molecular Weight

217.14 g/mol

IUPAC Name

5-(3,4,5-trifluorophenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H6F3NO2/c10-5-1-4(2-6(11)8(5)12)7-3-13-9(14)15-7/h1-2,7H,3H2,(H,13,14)

InChI Key

BKQNDJQEDVXWKA-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1)C2=CC(=C(C(=C2)F)F)F

Origin of Product

United States

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